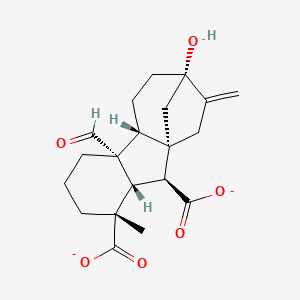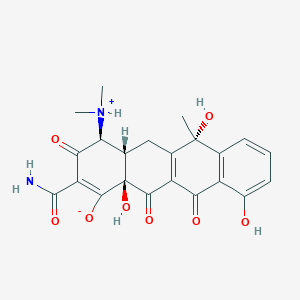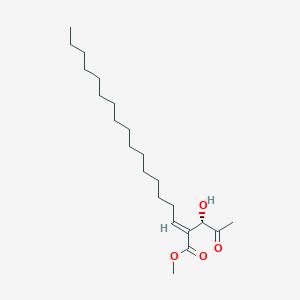
Secosubamolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secosubamolide A is a natural product found in Cinnamomum subavenium with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Effects
Secosubamolide A has been studied for its cytotoxic effects. In a study on the constituents of the stems of Cinnamomum subavenium, secosubamolide A was identified as having DNA-damaging effects in a dose-dependent manner on human colorectal cancer cell lines (Chen et al., 2007). Similarly, from the leaves of Cinnamomum subavenium, secosubamolide A, among other compounds, was found to cause DNA damage in a dose- and time-dependent manner (Kuo et al., 2008).
Inhibition of Nitric Oxide Production
Another study identified secosubamolide F, a derivative of secosubamolide, from the roots of Lindera glauca. This compound was found to inhibit nitric oxide production in lipopolysaccharide-activated cells and suppress the production of inducible nitric oxide synthase (iNOS), indicating its potential in inflammatory and immune responses (Ruan et al., 2021).
Anti-inflammatory and Antibacterial Activities
Secosubamolide, along with other compounds, was isolated from the stem of Cinnamomum validinerve and exhibited potent inhibition on neutrophil superoxide anion generation and elastase release. This indicates potential anti-inflammatory properties. Additionally, it showed bacteriostatic effects against Propionibacterium acnes in vitro, suggesting potential applications in acne therapy (Yang et al., 2020).
Eigenschaften
Produktname |
Secosubamolide A |
|---|---|
Molekularformel |
C22H40O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
methyl (E)-2-[(1S)-1-hydroxy-2-oxopropyl]octadec-2-enoate |
InChI |
InChI=1S/C22H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26-3)21(24)19(2)23/h18,21,24H,4-17H2,1-3H3/b20-18+/t21-/m1/s1 |
InChI-Schlüssel |
GLIPXQAGIQSPTQ-BIZYMNTOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C(\[C@@H](C(=O)C)O)/C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC |
Synonyme |
secosubamolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
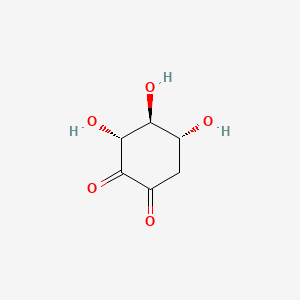
![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)
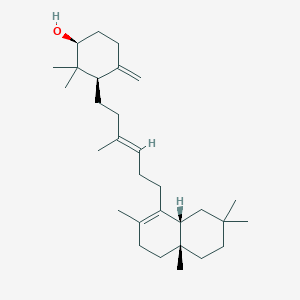

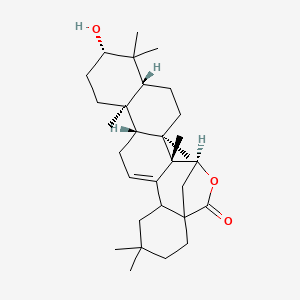

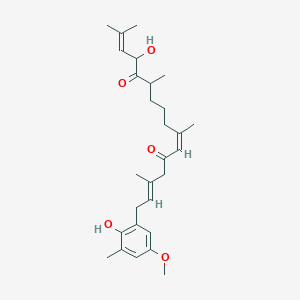
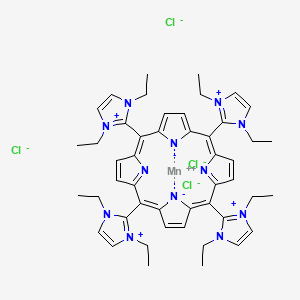
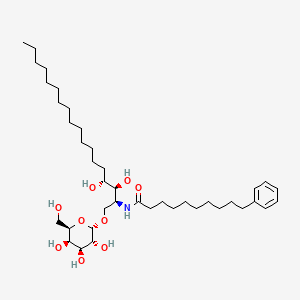
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)

